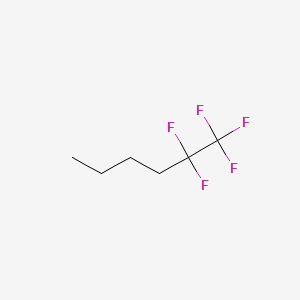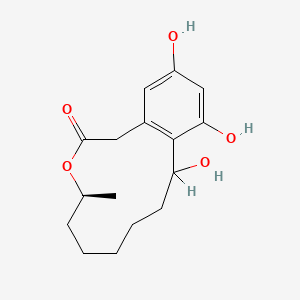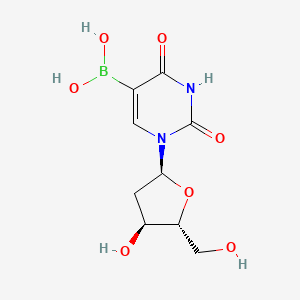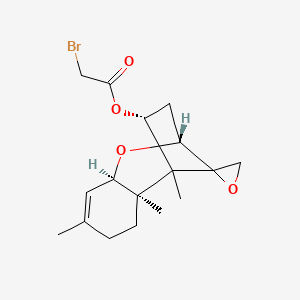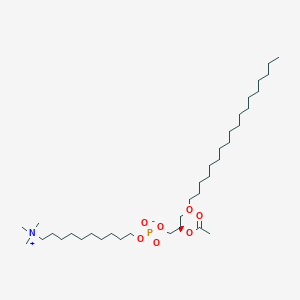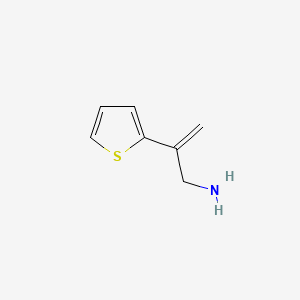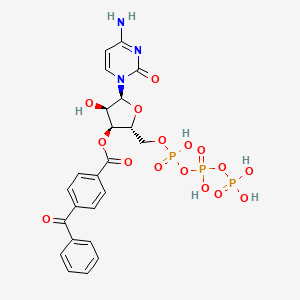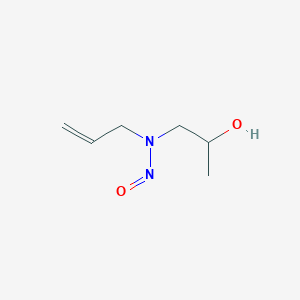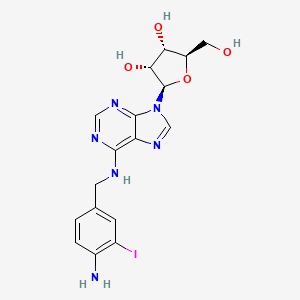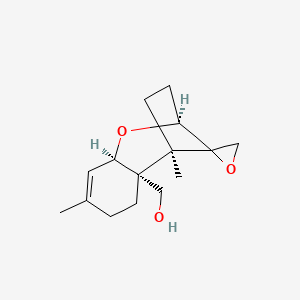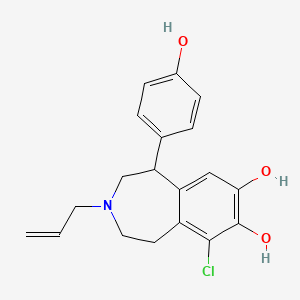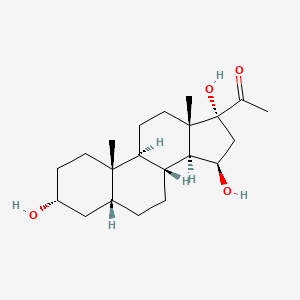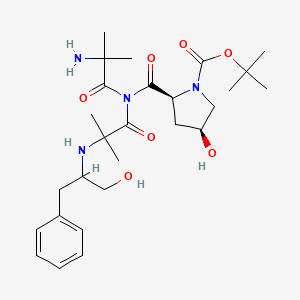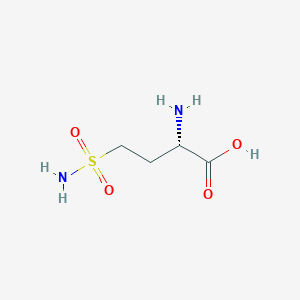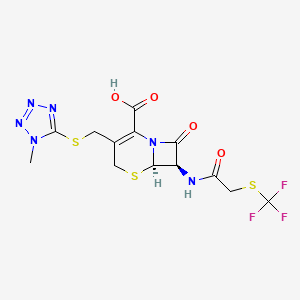
Cefazaflur
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefazaflur is a semisynthetic first-generation cephalosporin with antibacterial activity. Cefazaflur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Applications De Recherche Scientifique
In Vitro Activity and β-Lactamase Stability
Cefazaflur, a parenteral cephalosporin, has demonstrated significant in vitro activity against various clinical isolates. In studies conducted, cefazaflur effectively inhibited most gram-positive cocci, including Staphylococcus aureus, at low concentrations, except for enterococci. It showed comparable activity to other cephalosporins like cefamandole or cefoxitin against organisms such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. However, its activity was less against certain strains like Enterobacter and indole-positive Proteus compared to other cephalosporins (Aswapokee & Neu, 1979).
Comparative In Vitro Studies
Another study reinforced these findings by testing cefazaflur against a range of bacterial strains. Results showed that cefazaflur was effective in inhibiting a significant number of strains of common bacteria like Staphylococcus aureus and Escherichia coli. However, it displayed less activity in broth compared to agar, and its efficacy varied with the medium and testing method, suggesting the need for further in vivo studies to evaluate its full potential (Counts, Gregory, Zeleznik & Turck, 1977).
Broad-Spectrum Antibacterial Activity
Cefazaflur's broad-spectrum antibacterial activity, equal to or greater than other commercially available cephalosporins, was notable in additional studies. It was effective against isolates of Enterobacter, Citrobacter, and indole-positive Proteus, although its activity decreased with larger inoculum sizes. This aspect highlighted its potential use in various bacterial infections but also underlined the importance of understanding its limitations in different bacterial concentrations (Actor, Guarini, Uri, Bartus, Zajac & Weisbach, 1977).
Pharmacokinetic Study
A pharmacokinetic study compared cefazaflur with cephalothin and cefazolin. It found different serum concentration profiles and urinary excretion rates among these cephalosporins, highlighting the distinct pharmacokinetic properties of cefazaflur, which could influence its clinical use and effectiveness (Harvengt, Muenier & Lamy, 1977).
Propriétés
Numéro CAS |
58665-96-6 |
|---|---|
Nom du produit |
Cefazaflur |
Formule moléculaire |
C13H13F3N6O4S3 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1 |
Clé InChI |
HGXLJRWXCXSEJO-GMSGAONNSA-N |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |
Autres numéros CAS |
58665-96-6 |
Synonymes |
cefazaflur SK and F 59962 SK and F-59962 SKF 59962 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



